Mordant Green 4

Vue d'ensemble

Description

Mordant Green 4 is a synthetic dye used extensively in the textile industry. It is known for its ability to form strong complexes with metal ions, which makes it particularly effective as a mordant dye. This compound is used to dye fabrics, especially wool and silk, and is valued for its vibrant green color and excellent fastness properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mordant Green 4 is synthesized through a series of chemical reactions involving aromatic compounds. The process typically begins with the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye. The reaction conditions often involve acidic or basic environments, depending on the specific steps of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific temperature and pressure conditions ensures high yield and purity of the dye. The final product is then purified through filtration and crystallization processes.

Analyse Des Réactions Chimiques

Types of Reactions: Mordant Green 4 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different colored compounds.

Reduction: Reduction reactions can alter the dye’s color and properties.

Substitution: The aromatic rings in this compound can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium dithionite, zinc dust.

Substitution Reagents: Halogens, nitro compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties. These derivatives are often used to create a range of dyes with different shades and fastness properties.

Applications De Recherche Scientifique

Chemistry

Mordant Green 4 serves as a model compound for studying dye chemistry and the interactions between dyes and mordants. Its ability to form strong complexes with metal ions enhances its utility in various chemical reactions.

Biology

In biological research, this compound is employed for histological staining. It highlights specific structures in biological tissues, aiding in microscopic examinations.

Medicine

Recent studies have investigated the potential of this compound in medical diagnostics and therapeutic applications. Its properties may be leveraged for developing new diagnostic agents or treatments.

Industry

The dye is widely used in the textile industry for fabric dyeing, particularly for wool and silk. Additionally, it finds applications in producing colored inks and paints.

Case Study 1: Textile Dyeing

A study explored the effectiveness of this compound in dyeing silk fabrics. The results indicated that fabrics dyed with this compound exhibited high color strength and durability under various washing conditions.

Case Study 2: Histological Staining

In histological applications, this compound was utilized to stain specific cellular components in tissue samples. The dye's binding affinity allowed for clear visualization of structures under microscopy, demonstrating its utility in biological research.

Mécanisme D'action

The mechanism of action of Mordant Green 4 involves the formation of strong coordination complexes with metal ions. These complexes enhance the dye’s affinity for fabrics and improve its fastness properties. The dye molecules bind to the fibers through ionic and covalent bonds, ensuring that the color remains vibrant and resistant to washing and light.

Comparaison Avec Des Composés Similaires

- Mordant Blue 1

- Mordant Yellow 10

- Mordant Red 11

Comparison: Mordant Green 4 is unique in its ability to form particularly stable complexes with metal ions, which gives it superior fastness properties compared to other mordant dyes. While Mordant Blue 1, Mordant Yellow 10, and Mordant Red 11 also form complexes with metal ions, they do not achieve the same level of stability and colorfastness as this compound. Additionally, the vibrant green color of this compound is distinct and highly sought after in the textile industry.

Activité Biologique

Mordant Green 4, also known as C.I. This compound or C.I. 10005, is a synthetic dye belonging to the naphthoquinone class, primarily used in textile dyeing processes. Its molecular formula is , with a molecular weight of 173.17 g/mol and a CAS Registry Number of 10279-68-2 . This article explores the biological activity of this compound, focusing on its antimicrobial properties, environmental impact, and applications in various fields.

This compound exhibits distinct color characteristics depending on the mordant used during the dyeing process. It can produce shades ranging from brown light olive (with chromium) to yellow-green (with iron) and demonstrates solubility in water and ethanol, resulting in different hues . The dye is commonly employed in the textile industry, particularly for wool and silk fibers, where it enhances color fastness and stability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

- Fungal Resistance : The dye has also shown antifungal properties, effectively inhibiting the growth of common fungal pathogens used in testing .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 15 |

| Gram-negative | Escherichia coli | 12 |

| Fungal | Candida albicans | 10 |

Environmental Considerations

The use of synthetic dyes like this compound raises concerns regarding environmental toxicity. Studies have shown that these dyes can be hazardous to aquatic life when released into water bodies without adequate treatment. Efforts are being made to explore eco-friendly alternatives and bio-mordants that can replace or reduce the reliance on synthetic mordants .

Case Studies

- Textile Applications : A study investigated the application of this compound in dyeing wool fabrics using natural bio-mordants derived from plant sources. The results indicated improved color fastness and reduced environmental impact when combined with natural mordants like tannin from neem bark .

- Antimicrobial Textiles : Another research project focused on developing antimicrobial textiles using this compound. The treated fabrics displayed excellent antibacterial properties, making them suitable for medical applications where hygiene is critical .

Propriétés

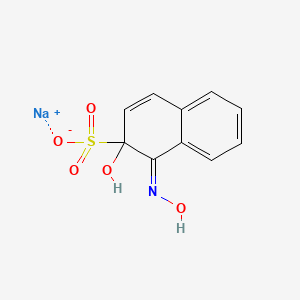

IUPAC Name |

sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTSPGQLUUIIJY-LBEJWNQZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10279-68-2 | |

| Record name | C.I. Mordant Green 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-naphthalenedione, 1-oxime, bisulfited | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.